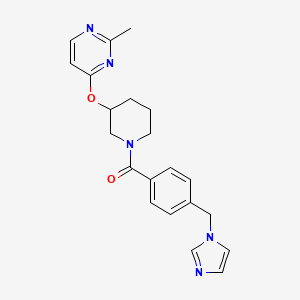
(4-((1H-imidazol-1-il)metil)fenil)(3-((2-metilpirimidin-4-il)oxi)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica del compuesto “(4-((1H-imidazol-1-il)metil)fenil)(3-((2-metilpirimidin-4-il)oxi)piperidin-1-il)metanona”, también conocido como “4-[(1-{4-[(1H-imidazol-1-il)metil]benzoil}piperidin-3-il)oxi]-2-metilpirimidina”.
Investigación Anticancerígena
Este compuesto ha mostrado potencial en la investigación anticancerígena debido a su capacidad para inhibir ciertas enzimas y vías involucradas en la proliferación de células cancerosas. El grupo imidazol es conocido por su papel en varios agentes anticancerígenos, y la estructura del compuesto le permite interactuar con el ADN de las células cancerosas, lo que podría conducir a la apoptosis o al arresto del ciclo celular .
Aplicaciones Antivirales
La estructura del compuesto, particularmente los anillos imidazol y pirimidina, lo convierte en un candidato para la investigación antiviral. Estos anillos pueden interferir con los procesos de replicación viral, haciendo que el compuesto sea útil en el desarrollo de tratamientos para infecciones virales como el VIH, la hepatitis y la influenza .
Actividad Antibacteriana
Los derivados de imidazol son bien conocidos por sus propiedades antibacterianas. Este compuesto puede interrumpir la síntesis de la pared celular bacteriana o interferir con la replicación del ADN bacteriano, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos antibióticos, especialmente contra cepas bacterianas resistentes .
Agentes Antiinflamatorios
La capacidad del compuesto para modular las vías inflamatorias lo convierte en un posible candidato para los fármacos antiinflamatorios. Puede inhibir la producción de citoquinas proinflamatorias y reducir la inflamación, lo que es beneficioso para tratar afecciones como la artritis y otras enfermedades inflamatorias .
Investigación Antifúngica
Dados los conocidos propiedades antifúngicas del anillo imidazol, este compuesto puede explorarse para su eficacia contra diversas infecciones fúngicas. Puede inhibir la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas, ejerciendo así efectos antifúngicos .
Propiedades Antioxidantes
La estructura del compuesto le permite eliminar los radicales libres y reducir el estrés oxidativo, lo que lo convierte en un candidato para la investigación antioxidante. Esta propiedad es beneficiosa para prevenir o tratar enfermedades causadas por daño oxidativo, como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Síntesis y potencial terapéutico de compuestos que contienen imidazol Síntesis y potencial terapéutico de compuestos que contienen imidazol Síntesis y potencial terapéutico de compuestos que contienen imidazol Síntesis y potencial terapéutico de compuestos que contienen imidazol Síntesis y potencial terapéutico de compuestos que contienen imidazol : Síntesis y potencial terapéutico de compuestos que contienen imidazol : Síntesis y potencial terapéutico de compuestos que contienen imidazol : Síntesis y potencial terapéutico de compuestos que contienen imidazol
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets . They are used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
Análisis Bioquímico
Biochemical Properties
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives , it is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Propiedades
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-16-23-9-8-20(24-16)28-19-3-2-11-26(14-19)21(27)18-6-4-17(5-7-18)13-25-12-10-22-15-25/h4-10,12,15,19H,2-3,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNMLBUVXUAMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
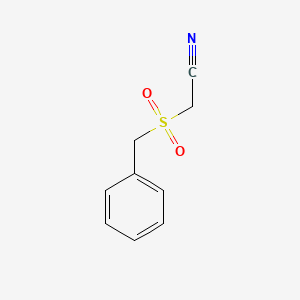
![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2508743.png)
![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)
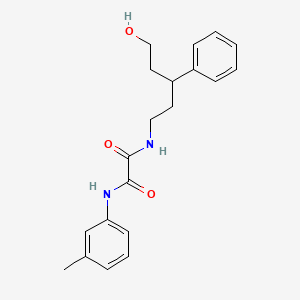

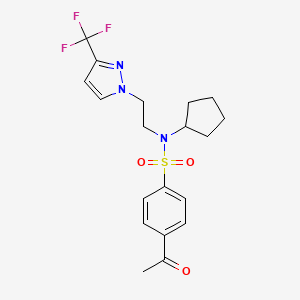

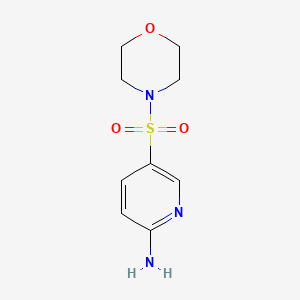
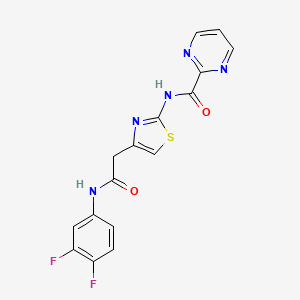
![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)
![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)
